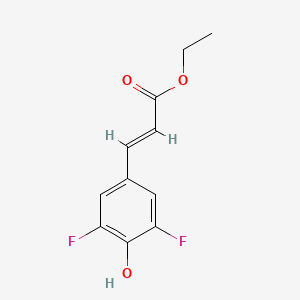

ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h3-6,15H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOQDJIOLJLCRF-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula and structure:

- Molecular Formula : C12H12F2O3

- Molecular Weight : 250.22 g/mol

The compound features a prop-2-enoate backbone with a difluorinated and hydroxy-substituted phenyl group, which contributes to its biological properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit notable antioxidant properties. The presence of the hydroxy group in this compound is hypothesized to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Scavenging of free radicals |

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various esters, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Antimicrobial Testing : In vitro assays were conducted against common pathogens. The compound demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may inhibit key enzymes involved in bacterial cell wall synthesis, which is crucial for its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate can be compared to three categories of analogous compounds:

Fluorinated Aromatic Esters

Key Differences :

- The target compound’s 3,5-difluoro-4-hydroxyphenyl group contrasts with haloxyfop’s 3-chloro-5-trifluoromethyl substitution, which confers greater herbicidal potency due to enhanced electron withdrawal .

Hydroxy-Substituted Cinnamate Derivatives

Key Differences :

- Replacement of methoxy (-OCH₃) groups in EHD with fluorine atoms in the target compound increases electronegativity and reduces electron-donating effects, altering solubility and reactivity.

- The absence of methoxy groups may diminish steric protection of the hydroxyl group, increasing susceptibility to oxidation.

Key Differences :

- The α,β-unsaturated ester in the target compound resembles bioactive cinnamates but requires further study to confirm activity.

Physicochemical Properties :

- Molecular Weight : Calculated as 228.19 g/mol (C₁₁H₁₀F₂O₃).

- Solubility : Predicted low water solubility due to fluorinated aromatic ring; soluble in organic solvents (e.g., ethyl ether, acetone).

Supramolecular Behavior :

- Computational modeling (absent in evidence but inferred from EHD ) suggests intermolecular hydrogen bonds (O–H···O) and fluorine-mediated interactions (C–F···H) could stabilize crystal packing.

Vorbereitungsmethoden

Core Synthesis Strategy

The synthesis predominantly employs a modified Horner–Wadsworth–Emmons (HWE) olefination to form the conjugated double bond system characteristic of the target compound. The process begins with the preparation of a suitably substituted phenolic precursor, followed by esterification and subsequent olefination.

Preparation of the Difluorophenol Derivative

Step 1: Synthesis of 3,5-Difluoro-4-hydroxyphenyl Precursors

The initial step involves synthesizing the difluorophenol derivative, which serves as the aromatic core. According to the synthesis outlined in, this can be achieved by nucleophilic aromatic substitution (S_NAr) reactions on suitably halogenated phenols or aromatic compounds, followed by fluorination.

- Use of fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) for regioselective fluorination.

- Mild temperature conditions (~25–60°C) to prevent over-fluorination or degradation.

- The phenolic hydroxyl group can be protected as methyl or silyl ethers during fluorination to improve regioselectivity.

- The fluorination step typically requires an excess of fluorinating reagent and a suitable solvent such as acetonitrile or dichloromethane.

Formation of the Aldehyde Intermediate

Step 2: Oxidation to the Corresponding Aldehyde

The phenolic derivative is oxidized to the aldehyde form, which is essential for subsequent olefination. This can be achieved via:

- PCC (pyridinium chlorochromate) oxidation in dichloromethane at room temperature.

- Swern oxidation using oxalyl chloride, DMSO, and a base such as triethylamine.

- The oxidation step must be carefully controlled to prevent over-oxidation to carboxylic acids.

- The aldehyde is purified via column chromatography or recrystallization.

Esterification to Form Ethyl Ester

Step 3: Esterification

The aldehyde derivative undergoes esterification to form the ethyl ester. Typical conditions include:

- Reaction with ethyl alcohol in the presence of catalytic acid (e.g., sulfuric acid) under reflux.

- Alternatively, carboxylic acid derivatives can be directly esterified using ethyl chloroformate or ethyl bromide with base catalysis.

- Use of excess ethanol and removal of water shifts the equilibrium toward ester formation.

- Purification is achieved through distillation or chromatography.

Olefination to Introduce the Conjugated Double Bond

Step 4: Horner–Wadsworth–Emmons (HWE) Reaction

The key step involves the olefination of the aldehyde with a phosphonate ester to generate the (2E)-alkene configuration:

- Use of ethyl phosphonoacetate as the phosphonate reagent.

- Base-mediated reaction with potassium tert-butoxide or sodium hydride in anhydrous THF at low temperature (-78°C to 0°C).

| Parameter | Typical Range | Notes |

|---|---|---|

| Base | Sodium hydride or potassium tert-butoxide | Strong, non-nucleophilic base |

| Solvent | Tetrahydrofuran (THF) | Anhydrous |

| Temperature | -78°C to 0°C | To control stereochemistry and favor the E-isomer |

- The reaction favors the (2E)-configuration due to the thermodynamic stability of the trans-alkene.

- Purification involves column chromatography to isolate the pure (2E)-alkene.

Purification and Characterization

The final product is purified via silica gel chromatography, employing solvent systems such as hexane/ethyl acetate. Characterization involves NMR spectroscopy, confirming the E-configuration, and mass spectrometry.

Summary of Key Reaction Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenol fluorination | DAST or Selectfluor | 25–60°C | Variable | Regioselective fluorination |

| Oxidation to aldehyde | PCC or Swern | Room temp | High | Mild conditions |

| Esterification | Ethanol, sulfuric acid | Reflux | High | Purify by distillation |

| Olefination (HWE) | Ethyl phosphonoacetate, NaH | -78°C to 0°C | 70–85% | Stereoselective for E-isomer |

Notes and Observations

- The synthesis demands strict control over reaction conditions to favor the formation of the desired E-isomer.

- Protecting groups on phenolic hydroxyls may be used during fluorination to improve regioselectivity.

- The overall process is modular, allowing for modifications in the fluorination or olefination steps to optimize yield and stereoselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.